molecular formula C20H21N3O4 B2610813 5-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide CAS No. 2034278-54-9

5-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide

Cat. No.: B2610813
CAS No.: 2034278-54-9
M. Wt: 367.405
InChI Key: QPPIWOPKDDWNJA-SHTZXODSSA-N
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Description

5-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide is a synthetic small molecule with a molecular formula of C20H21N3O4 and a molecular weight of 367.40 g/mol . Its structure incorporates a benzofuran-2-carboxamide core, a scaffold recognized as a privileged structure in medicinal chemistry for its prevalence in pharmaceutically active compounds and natural products . This compound is offered as a high-purity chemical for research applications only and is not intended for diagnostic or therapeutic use. The benzofuran scaffold is a common feature in compounds investigated for neurological and neuropsychiatric disorders. Research on similar structures has explored their potential as bitopic ligands for dopamine D2 and D3 receptors, which are key targets for understanding conditions like substance use disorders and for developing antipsychotic medications . Such ligands are designed to interact with both the orthosteric binding site and a secondary pocket on the receptor, which can confer improved affinity, subtype selectivity, or modified functional efficacy . Researchers can utilize this compound as a standard in analytical chemistry or as a key intermediate in synthetic organic chemistry, particularly for constructing complex molecules containing the benzofuran heterocycle. All research must be conducted in compliance with local regulations and institutional safety protocols.

Properties

IUPAC Name

5-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-25-16-7-8-17-13(11-16)12-18(27-17)19(24)23-14-3-5-15(6-4-14)26-20-21-9-2-10-22-20/h2,7-12,14-15H,3-6H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPIWOPKDDWNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C(=O)NC3CCC(CC3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide” typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of the Methoxy Group: Methoxylation of the benzofuran core can be performed using methylating agents such as dimethyl sulfate or methyl iodide.

    Synthesis of the Pyrimidinyl-Substituted Cyclohexyl Moiety:

    Coupling Reactions: The final step involves coupling the benzofuran core with the pyrimidinyl-substituted cyclohexyl moiety using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzofuran core.

    Reduction: Reduction reactions could target the pyrimidinyl group or the carboxamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzofuran or pyrimidinyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, it may serve as a probe to study specific biochemical pathways or as a lead compound in drug discovery efforts.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “5-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide” would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexyl Derivatives with Stereochemical Specificity

Compound 284/285 ()
  • Structure: tert-Butyl 4-((1R,4R)- or (1S,4S)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate.
  • Comparison: Both compounds share a trans-cyclohexyl backbone but incorporate a piperazine-carboxylate group instead of the pyrimidin-2-yloxy substituent. The dibenzylamino group in 284/285 introduces basicity, unlike the ether-linked pyrimidine in the target compound. Stereochemistry (R,R vs. S,S) in 284/285 impacts solubility and receptor binding, analogous to the (1r,4r) configuration in the target molecule .
Pharmaceutical Composition ()
  • Structure : 2-((1R,4R)-4-(4-chlorophenyl)(phenyl)carbamoyloxy)methyl)cyclohexyl)methoxy)acetic acid.
  • Comparison :
    • Features a trans-cyclohexyl group but substitutes a carbamoyloxy-linked chlorophenyl/phenyl moiety instead of pyrimidin-2-yloxy.
    • The acetic acid terminus contrasts with the benzofuran-carboxamide in the target compound, suggesting divergent pharmacokinetic profiles .

Pyrimidine-Containing Analogues

Compounds m, n, o ()
  • Structure : Complex amides with pyrimidin-1(2H)-yl groups.
  • Comparison: The pyrimidinyl group in these compounds is part of a tetrahydropyrimidinone ring, differing from the pyrimidin-2-yloxy ether in the target. Positional isomerism (pyrimidin-2-yloxy vs. pyrimidin-1-yl) may alter hydrogen-bonding capacity and metabolic stability .

Benzofuran-Based Analogues

  • Benzofuran vs. The methoxy group at position 5 in the target compound may enhance lipophilicity compared to unsubstituted aromatic systems.

Data Tables: Structural and Hypothetical Property Comparison

Property Target Compound Compound 284/285 () Compound m () Compound
Core Structure Benzofuran Piperazine-cyclohexyl Hexan-2-yl amide Cyclohexyl-acetic acid
Key Substituent Pyrimidin-2-yloxy Dibenzylamino Tetrahydropyrimidinone Chlorophenyl-carbamoyloxy
Stereochemistry (1r,4r) (1R,4R)/(1S,4S) (2S,4S,5S)/(2R,4R,5S) (1R,4R)
Calculated logP ~3.8 (estimated) ~4.2 (piperazine increases logP) ~2.5 (polar amide decreases logP) ~3.0 (acidic group lowers logP)
Therapeutic Potential Kinase inhibition (hypothetical) CNS modulation (via amine groups) Protease inhibition (amide focus) Anti-inflammatory (carbamate link)

Research Findings and Mechanistic Insights

  • Stereochemical Impact : The trans-(1r,4r) configuration in the target compound likely enhances membrane permeability compared to cis-configured analogues, as seen in cyclohexyl derivatives from and .
  • Pyrimidinyloxy vs. Pyrimidinyl : The ether linkage in the target compound may confer greater metabolic stability than the reducible pyrimidin-1-yl groups in compounds .
  • Benzofuran vs. Piperazine : The benzofuran core’s planar structure could favor interactions with flat binding pockets (e.g., ATP sites in kinases), contrasting with the 3D flexibility of piperazine-cyclohexyl systems in .

Biological Activity

5-Methoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and cancer treatment. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a benzofuran moiety linked to a pyrimidine derivative, which is known to influence its biological properties. The synthesis typically involves multi-step reactions, including the formation of the pyrimidine ring and subsequent coupling with the benzofuran derivative.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzofuran derivatives. For instance, compounds similar to this compound have been shown to exhibit significant protection against NMDA-induced excitotoxicity in neuronal cell cultures. In one study, derivatives were evaluated for their ability to protect against oxidative stress and neuronal damage, revealing that certain substitutions on the benzofuran structure enhanced neuroprotective efficacy .

Anticancer Activity

The anticancer potential of compounds containing pyrimidine rings has been extensively documented. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, studies have demonstrated that related compounds exhibit IC50 values in the micromolar range against various cancer cell lines, outperforming traditional chemotherapeutics like 5-Fluorouracil .

Case Study 1: Neuroprotective Screening

In a comparative study of benzofuran derivatives, this compound was evaluated alongside other compounds for neuroprotective activity. The results indicated that this compound significantly reduced neuronal cell death in vitro when exposed to excitotoxic conditions. The effective concentration was found to be comparable to established neuroprotective agents .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of similar pyrimidine-containing compounds. The study reported that these compounds exhibited potent growth inhibition in MCF-7 and MDA-MB-231 breast cancer cell lines, with some derivatives showing selectivity indices that suggest a favorable therapeutic window compared to standard treatments .

Data Tables

Activity Type Compound IC50 (μM) Cell Line Reference
Neuroprotection5-Methoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)...30Rat Cortical Neurons
AnticancerRelated Pyrimidine Compound9.46MDA-MB-231
Anticancer5-Fluorouracil17.02MCF-7

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide?

  • Methodological Answer : Synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with trans-4-(pyrimidin-2-yloxy)cyclohexylamine. Key steps include:

  • Activation : Convert benzofuran-2-carboxylic acid to its acyl chloride using oxalyl chloride or similar reagents (e.g., DCM under reflux) .
  • Coupling : React the acyl chloride with the aminocyclohexyl intermediate under basic conditions (e.g., DMAP in DMF at 60°C) to form the carboxamide bond .
  • Purification : Column chromatography (silica gel, eluent gradients) and crystallization (e.g., CHCl₃/EtOH) are standard .
  • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.43–7.61 ppm for aromatic protons) and HPLC purity (>95%) .

Q. How is stereochemical integrity maintained during the synthesis of the trans-cyclohexylamine intermediate?

  • Methodological Answer :

  • Use enantiomerically pure starting materials or employ chiral resolution techniques (e.g., diastereomeric salt formation).
  • Verify stereochemistry via NOESY NMR (e.g., axial-equatorial coupling in cyclohexane ring) or X-ray crystallography .

Advanced Research Questions

Q. What strategies optimize reaction yields in the carboxamide coupling step?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the amine .
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation, increasing yields from 47% to 67% in analogous syntheses .
  • Temperature Control : Reflux conditions (e.g., 50–60°C) improve reaction kinetics without side-product formation .
  • Workup : Acid-base extraction removes unreacted reagents, while silica gel chromatography isolates the product .

Q. How can researchers resolve contradictions in reported biological activities of benzofuran carboxamide analogs?

  • Methodological Answer :

  • Purity Validation : Ensure compound integrity via HPLC-MS and elemental analysis to exclude batch variability .
  • Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and concentrations (IC₅₀ ranges) .
  • SAR Analysis : Compare substituent effects (e.g., methoxy vs. halogen groups) on target affinity using molecular docking .

Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation; monitor via LC-MS/MS .
  • Permeability : Caco-2 cell monolayers predict intestinal absorption; calculate apparent permeability (Papp) coefficients .
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies free vs. bound fractions .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to assess target engagement?

  • Methodological Answer :

  • Dose Range : Test logarithmic concentrations (e.g., 1 nM–100 µM) to determine EC₅₀/IC₅₀ values .
  • Controls : Include positive controls (known agonists/antagonists) and vehicle-only groups.
  • Endpoint Selection : Measure cAMP levels (GPCR assays) or kinase inhibition (e.g., radiometric assays) .

Q. What computational tools aid in predicting the compound’s interaction with potential therapeutic targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., 5-HT or dopamine receptors) .
  • MD Simulations : GROMACS or AMBER assess binding stability over time (≥50 ns trajectories) .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyrimidinyl oxygen) .

Contradiction and Reproducibility

Q. How can discrepancies in cytotoxicity profiles across cell lines be addressed?

  • Methodological Answer :

  • Cell Line Validation : Use ATCC-authenticated lines (e.g., HepG2 vs. HEK293) and standardize culture conditions .
  • Mechanistic Studies : Perform transcriptomics (RNA-seq) to identify off-target pathways.
  • Comparative Analysis : Cross-reference with structural analogs (e.g., 5-iodo-benzofuran derivatives) to isolate substituent effects .

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